Home > Products > Screening Compounds P74233 > Naveglitazar sodium
Naveglitazar sodium - 477981-15-0

Naveglitazar sodium

Catalog Number: EVT-276449
CAS Number: 477981-15-0
Molecular Formula: C25H25NaO6
Molecular Weight: 444.4588
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Naveglitazar sodium is a bioactive chemical.
Overview

Naveglitazar sodium, also known as LY519818, is a compound that belongs to the class of dual peroxisome proliferator-activated receptor gamma and delta agonists. It has garnered attention for its potential therapeutic applications in managing conditions such as diabetes and non-alcoholic fatty liver disease. The compound's mechanism of action involves modulating metabolic pathways that are crucial for glucose and lipid metabolism.

Source and Classification

Naveglitazar sodium is classified as a glitazar derivative, which is a type of drug that activates peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptor proteins that regulate gene expression involved in fat and carbohydrate metabolism. The compound is synthesized through various chemical processes that involve the formation of specific molecular structures.

Synthesis Analysis

Methods and Technical Details

The synthesis of Naveglitazar sodium involves several key steps:

  1. Formation of Salt: The hydroxyl group of the precursor compound is converted into a sodium salt by stirring it with sodium hydroxide in an aqueous medium.
  2. Condensation Reaction: This salt is then reacted with chloroacetic acid in the presence of sodium hydroxide to form a phenoxyacetic acid derivative.
  3. Imine Linkage Formation: The resulting phenoxyacetic acid is condensed with primary aromatic amines to create Schiff bases, which are characterized by imine linkages.
  4. Purification: Final products are purified using column chromatography with ethyl acetate and n-hexane as solvents.
Molecular Structure Analysis

Structure and Data

Naveglitazar sodium has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The specific structural formula includes:

  • A phenoxyacetic acid moiety
  • Aromatic rings contributing to its lipophilicity
  • A sodium ion associated with the carboxylic acid group

The molecular weight of Naveglitazar sodium is approximately 430.5 g/mol, and its structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Reactions and Technical Details

Naveglitazar sodium undergoes various chemical reactions that are essential for its biological activity:

  1. Binding to PPARs: The compound interacts with PPAR gamma and delta receptors, leading to conformational changes that activate downstream signaling pathways.
  2. Metabolic Pathway Modulation: Through its agonistic action, Naveglitazar sodium enhances glucose uptake in adipocytes and regulates lipid metabolism, thereby influencing insulin sensitivity.

The interactions at the molecular level involve hydrogen bonding and hydrophobic interactions between the ligand and receptor, which can be quantitatively assessed through molecular dynamics simulations .

Mechanism of Action

Process and Data

The mechanism of action for Naveglitazar sodium primarily involves:

  1. Activation of PPAR Gamma: This receptor activation leads to increased transcription of genes involved in glucose metabolism, enhancing insulin sensitivity.
  2. Activation of PPAR Delta: This receptor modulates fatty acid oxidation, providing an additional pathway for improving metabolic health.

Research indicates that Naveglitazar sodium can significantly reduce blood glucose levels and improve lipid profiles in preclinical models, making it a candidate for treating metabolic disorders .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Naveglitazar sodium exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but shows limited solubility in water.
  • Stability: The compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Bioavailability: High plasma protein binding has been observed, indicating potential implications for its pharmacokinetics .
Applications

Scientific Uses

Naveglitazar sodium has potential applications in various scientific fields:

  • Diabetes Management: As an antidiabetic agent, it helps regulate blood sugar levels by enhancing insulin sensitivity.
  • Liver Disease Treatment: Its role in managing non-alcoholic fatty liver disease highlights its therapeutic potential beyond diabetes.
  • Cardiovascular Health: By modulating lipid profiles, it may contribute to cardiovascular risk reduction in diabetic patients .
Introduction to Naveglitazar Sodium

Historical Context of PPAR Agonist Development

The evolution of PPAR agonists reflects persistent efforts to address the intertwined pathologies of diabetes and dyslipidemia. Early agents targeted single PPAR isoforms: fibrates (PPARα) lowered triglycerides but offered minimal glucose control, while thiazolidinediones (PPARγ) improved insulin sensitivity but caused weight gain and edema [1] [6]. Dual PPARα/γ agonists ("glitazars") emerged in the early 2000s to concurrently modulate lipid metabolism and insulin sensitivity. However, first-generation glitazars like muraglitazar and tesaglitazar faced clinical setbacks due to safety concerns, including cardiovascular toxicity and renal impairment [6] [10].

Table 1: Evolution of Key PPARα/γ Dual Agonists

CompoundStatusKey Limitations
MuraglitazarDiscontinuedEdema, cardiovascular events
TesaglitazarDiscontinuedElevated serum creatinine, weight gain
RagaglitazarDiscontinuedUrothelial carcinogenicity (rodents)
AleglitazarDiscontinuedHeart failure, renal dysfunction
NaveglitazarDiscontinued (Phase II)Urothelial hypertrophy (preclinical)
SaroglitazarApproved (India)Minimal adverse effects in trials

Naveglitazar represented a structurally distinct "second wave" glitazar. Developed by Ligand Pharmaceuticals/Eli Lilly, it entered Phase II trials as a once-daily oral therapy for type 2 diabetes. Unlike its predecessors, it featured a non-thiazolidinedione backbone, aiming to mitigate class-related adverse effects [6] [10]. Despite promising metabolic efficacy, development ceased due to preclinical urothelial proliferative effects in rats [10].

Molecular Classification as a γ-Dominant PPARα/γ Dual Agonist

Naveglitazar is classified as a γ-dominant dual agonist due to its preferential binding affinity for PPARγ over PPARα. Its chemical structure comprises a benzylglycine scaffold (C₂₅H₂₆O₆; molecular weight 422.47 g/mol), distinct from thiazolidinedione-based glitazars [4] [8]. This design conferred selective receptor activation:

Table 2: Binding Affinity Profile of Naveglitazar

PPAR IsoformIC₅₀ (μM)Kᵢ (μM)Relative Potency
PPARγ0.0240.022High affinity
PPARα1.711.66Moderate affinity

Mechanistically:

  • PPARγ activation enhances insulin sensitivity, adipocyte differentiation, and glucose uptake via GLUT4 transporters [1] [9].
  • PPARα activation promotes fatty acid oxidation, reduces triglycerides, and elevates HDL-C by regulating genes like CPT1 and APOA5 [1] [5].Naveglitazar’s γ-dominance (∼70-fold selectivity for PPARγ) balanced glucose control with lipid modulation while theoretically avoiding extreme PPARγ-driven side effects [8] [10]. In vitro, it demonstrated high plasma protein binding (99.5%–99.6%), influencing its pharmacokinetic profile [8].

Therapeutic Rationale for Metabolic Disorders

Naveglitazar targeted diabetic dyslipidemia—a condition characterized by hypertriglyceridemia, low HDL-C, insulin resistance, and elevated cardiovascular risk [6] [10]. Its dual mechanism addressed multiple facets of metabolic syndrome:

Synergistic Metabolic Effects

  • Glucose Homeostasis: PPARγ activation enhanced insulin-dependent glucose disposal in adipose/muscle tissues, reducing fasting plasma glucose [1] [9].
  • Lipid Regulation: PPARα activation suppressed hepatic triglyceride synthesis and accelerated fatty acid β-oxidation, lowering serum triglycerides by ∼50% in rodent models [8] [10].
  • Anti-inflammatory Actions: Both isoforms inhibited pro-inflammatory NF-κB signaling, potentially ameliorating vascular inflammation in atherosclerosis [1].

Table 3: Preclinical Efficacy of Naveglitazar in Metabolic Dysregulation

ParameterChange vs. ControlModelMechanistic Basis
Fasting Glucose↓ 25%-30%Diabetic rodentsPPARγ-mediated insulin sensitization
Serum Triglycerides↓ 40%-50%Obese Zucker ratsPPARα-induced fatty acid oxidation
HDL-C↑ 15%-20%Dyslipidemic miceAPOA1/APOA2 gene upregulation

Clinical Relevance

Naveglitazar’s γ-dominant profile aimed to overcome limitations of earlier glitazars:

  • Mitigated Weight Gain: Weaker PPARγ activation reduced adipogenesis versus full agonists like rosiglitazone [10].
  • Cardiometabolic Protection: PPARα-driven elevation of HDL-C and reduction of small-dense LDL particles targeted atherosclerosis [6] [9].Though discontinued, its design informed successors like saroglitazar, which achieved approval for diabetic dyslipidemia and NAFLD in India by emphasizing PPARα-driven lipid benefits [3] [9] [10].

Concluding Remarks

Naveglitazar sodium exemplifies the iterative quest for safer, multifactorial PPAR modulators. Its γ-dominant dual agonism offered a mechanistically rational approach to diabetic dyslipidemia, integrating glucose control with lipid management. While clinical translation was halted, its chemical and pharmacological insights continue to influence next-generation glitazars targeting metabolic syndrome.

Properties

CAS Number

477981-15-0

Product Name

Naveglitazar sodium

IUPAC Name

(2S)-2-Methoxy-3-(4-(3-(4-phenoxyphenoxy)propoxy)phenyl)propanoate sodium

Molecular Formula

C25H25NaO6

Molecular Weight

444.4588

InChI

InChI=1S/C25H26O6.Na/c1-28-24(25(26)27)18-19-8-10-20(11-9-19)29-16-5-17-30-21-12-14-23(15-13-21)31-22-6-3-2-4-7-22;/h2-4,6-15,24H,5,16-18H2,1H3,(H,26,27);/q;+1/p-1/t24-;/m0./s1

InChI Key

QRZVPGNFLXIZON-JIDHJSLPSA-M

SMILES

O=C([O-])[C@@H](OC)CC1=CC=C(OCCCOC2=CC=C(OC3=CC=CC=C3)C=C2)C=C1.[Na+]

Solubility

Soluble in DMSO

Synonyms

Naveglitazar sodium

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.